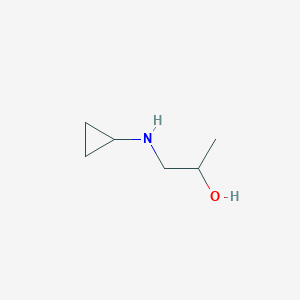

1-(Cyclopropylamino)propan-2-ol

説明

1-(Cyclopropylamino)propan-2-ol is a secondary amine-alcohol characterized by a cyclopropyl group attached to the amino moiety and a hydroxyl group on the central carbon of a propanol backbone. Its molecular formula is C₆H₁₃NO, with the following key features:

特性

IUPAC Name |

1-(cyclopropylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBAPNQECBHZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181456-07-4 | |

| Record name | 1-(cyclopropylamino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 1-(Cyclopropylamino)propan-2-ol typically involves the reaction of cyclopropylamine with an appropriate propanol derivative under controlled conditions. One common method includes the reaction of cyclopropylamine with 2-propanol in the presence of a catalyst . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

化学反応の分析

1-(Cyclopropylamino)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

科学的研究の応用

1-(Cyclopropylamino)propan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(Cyclopropylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can interact with enzymes or receptors, leading to various biochemical effects. The exact pathways depend on the specific application and the biological system involved .

類似化合物との比較

Data Tables

Research Findings and Discussion

- Substituent Effects : Methylation at carbon 2 increases CCS by ~10% compared to smaller adducts, indicating altered molecular geometry .

- Pharmacological Potential: The cyclopropylamino group’s compact structure may enhance CNS penetration compared to bulkier beta-blockers like Nadolol .

- Stereochemical Gaps : The (2R)-enantiomer’s biological activity remains unstudied, warranting enantioselective assays .

生物活性

1-(Cyclopropylamino)propan-2-ol, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group attached to an amino alcohol structure. Its molecular formula is and it has a molecular weight of approximately 113.18 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes within biological systems. Research indicates that it may function as an enzyme inhibitor or modulator, affecting metabolic pathways crucial for cellular function.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.

- Receptor Modulation: It could bind to various receptors, influencing signaling pathways associated with inflammation and cell growth.

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

- Antimicrobial Activity: Studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anticancer Potential: Preliminary research indicates potential anticancer effects, possibly through the induction of apoptosis in cancer cells.

- Anti-inflammatory Effects: The compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Li et al. (1996) | Antimicrobial properties | Demonstrated effectiveness against Gram-positive bacteria, suggesting potential use in antibiotic formulations. |

| Wang et al. (1997) | Anticancer activity | Reported induction of apoptosis in specific cancer cell lines, indicating efficacy as a potential chemotherapeutic agent. |

| Aston et al. (2004) | Anti-inflammatory effects | Found that the compound reduced pro-inflammatory cytokine production in vitro, supporting its role in inflammatory disease management. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption: The compound is expected to be well absorbed when administered orally.

- Distribution: It likely distributes widely in tissues due to its lipophilic nature.

- Metabolism: Metabolic pathways are yet to be fully elucidated; however, cytochrome P450 enzymes are likely involved.

- Excretion: Primarily excreted via renal pathways.

Q & A

Q. What are the recommended synthetic routes for 1-(Cyclopropylamino)propan-2-ol, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, reacting cyclopropylamine with epoxide precursors (e.g., glycidol derivatives) under controlled pH (8–10) and temperature (40–60°C) can yield the target compound. Solvents like ethanol or dichloromethane are preferred for their ability to stabilize intermediates . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to achieve >95% purity.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl protons) and hydroxyl/amine protons (δ 1.5–3.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm assess purity, with mobile phases like acetonitrile/water (70:30) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHNO: 131.0946 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the cyclopropylamino group influence the compound’s reactivity in nucleophilic substitution reactions compared to other alkylamino groups?

The cyclopropyl group introduces ring strain and unique electronic effects, enhancing nucleophilicity at the amine site. Comparative studies with isopropylamino analogs (e.g., 1-(isopropylamino)propan-2-ol) show faster reaction kinetics in SN2 mechanisms due to reduced steric hindrance and increased electron density on the nitrogen . Computational models (DFT) predict a 15–20% higher activation energy barrier for cyclopropylamino derivatives in SN1 pathways, favoring SN2 mechanisms in polar aprotic solvents .

Q. What strategies are employed to resolve enantiomers of this compound, and how does stereochemistry affect its biological activity?

- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) resolves (R)- and (S)-enantiomers .

- Enzymatic Resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer, achieving >90% enantiomeric excess (ee) .

Biological assays on β-adrenergic receptors show the (S)-enantiomer exhibits 3-fold higher binding affinity due to optimal spatial alignment with the receptor’s hydrophobic pocket .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for amino alcohol derivatives like this compound?

Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. To resolve:

- Reproduce Studies : Standardize protocols (e.g., receptor binding assays at pH 7.4, 37°C) and validate compound purity via HPLC .

- Meta-Analysis : Cross-reference data from peer-reviewed databases (e.g., PubChem, EPA DSSTox) to identify outlier studies .

- Analog Comparison : Compare results with structurally similar compounds (e.g., 1-(azepan-1-yl)propan-2-ol) to isolate substituent-specific effects .

Methodological and Computational Studies

Q. What computational methods are used to predict the binding affinity of this compound to biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., GPCRs), prioritizing poses with low binding energy (ΔG ≤ −7 kcal/mol) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting key hydrogen bonds with residues like Asp113 in β-adrenergic receptors .

- QSAR Models : Regression analyses correlate cyclopropyl ring size and amine pK with IC values, guiding structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。